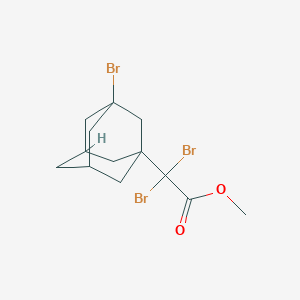

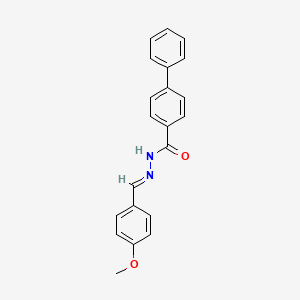

![molecular formula C18H14O4 B5503998 3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)

3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to “3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one” often involves green, catalyst-free, and solvent-free conditions, as seen in the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This process highlights a three-component reaction utilizing microwave irradiation for high yield without the need for purification steps, showcasing advanced methods over traditional synthesis routes for similar structures (Kumar et al., 2015).

Molecular Structure Analysis

Experimental and theoretical studies on molecules akin to the target compound, such as 9-methoxy-2H-furo[3,2-g]chromen-2-one, have provided detailed insights into their molecular structure, electronic, and vibrational characteristics using DFT/B3LYP calculations and FT-IR/Raman spectroscopy. These studies reveal the molecular geometry, vibrational frequencies, and electronic properties, contributing to a deeper understanding of the structural aspects of such compounds (Swarnalatha et al., 2015).

Chemical Reactions and Properties

The reactivity of similar compounds towards mono- and di-nitrogen nucleophiles has been explored, leading to the synthesis of novel compounds with potential biological activities. Such studies underscore the versatile chemical reactivity and potential application of these molecules in synthesizing pharmacologically relevant derivatives (Ali et al., 2020).

Physical Properties Analysis

Detailed investigations into the physical properties of related molecules, including their vibrational spectral analysis and thermochemical properties, have been conducted using FT-IR spectroscopy and DFT calculations. These analyses provide valuable information on the stability, vibrational modes, and thermodynamic parameters, essential for understanding the physical characteristics of these compounds (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Research into the chemical properties of compounds similar to “3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one” has revealed insights into their electronic absorption spectra, reactivity descriptors, and molecular electrostatic potential through computational studies. Such analyses help in predicting reactivity patterns and understanding the chemical behavior of these compounds in various environments (Halim & Ibrahim, 2022).

Scientific Research Applications

Green Synthesis Approach

Researchers have developed a green, catalyst-free, and solvent-free synthesis method for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method utilizes microwave irradiation and shows high atom efficiency without the need for work-up or purification, indicating a potential for environmentally friendly synthesis processes (Kumar et al., 2015).

Novel Heterocyclic Systems

Another study focused on the synthesis of heterocyclic systems like 2-benzylidene derivatives of difuro[2,3-b:2',3'-f]chromen-3(2H)-one through the inverse electron-demand Diels–Alder reaction. This reaction formed novel compounds with potential therapeutic applications, demonstrating the versatility of these chromen derivatives in synthesizing complex heterocycles (Popova et al., 2019).

Structural Characterization and Applications

A study on alternariol 9-O-methyl ether dimethyl sulfoxide monosolvate, a compound structurally similar to 3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one, provides insights into its crystal structure and potential interactions. This research could inform the development of new materials and compounds with specific desired properties (Dasari et al., 2013).

Photochromism in Chromene Compounds

Research into chromene compounds' photochromic properties, including structures similar to the compound , opens up potential applications in developing photoresponsive materials. These materials could be used in optical storage devices, sensors, and switches (Hobley et al., 2000).

properties

IUPAC Name |

3-methoxy-9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-9-10(2)21-16-8-17-14(7-13(9)16)12-5-4-11(20-3)6-15(12)18(19)22-17/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBJABNYMVLCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

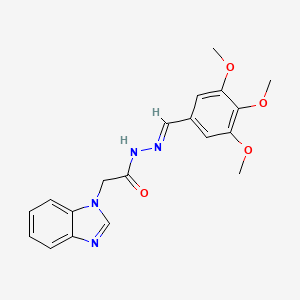

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

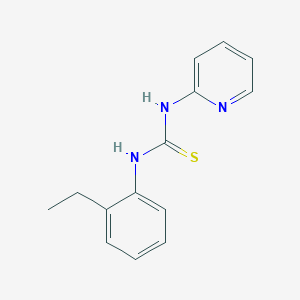

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)

![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)

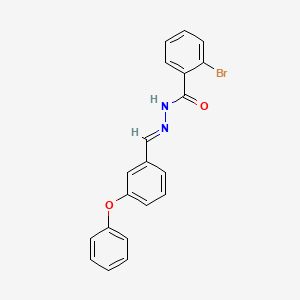

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)

![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)